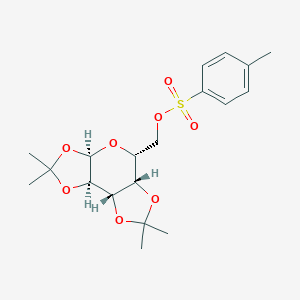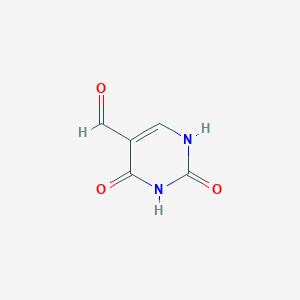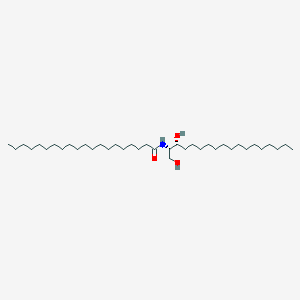
N-二十酰基鞘氨醇
描述
N-Eicosanoylsphinganine (N-Eicosanoylsphinganine, also known as N-Eicosanoylsphingosine or N-acylsphingosine) is a naturally occurring fatty acid derivative of sphinganine. It is a structural component of sphingolipids, a group of lipids that are important for cellular membrane structure and function. N-Eicosanoylsphinganine is a key intermediate in the synthesis of sphingolipids, and is involved in the regulation of numerous physiological processes, including cell signaling, apoptosis, and inflammation.
科学研究应用
Role in Cardiometabolic Diseases
Ceramides, including C20 Dihydroceramide, play a crucial role in the molecular pathogenesis of cardiometabolic diseases . They are involved in vital signal transduction pathways responsible for regulating cellular differentiation and proliferation . Accumulating clinical evidence shows that ceramides play a detrimental role in the pathogenesis of several diseases including cardiovascular disease, type II diabetes, and obesity .
Potential Therapeutic Strategies
Understanding the role of ceramides in the pathophysiology of cardiometabolic diseases could lead to more efficient treatment regimens . The contribution of ceramides to the pathological molecular mechanisms of these interrelated conditions may improve not only the therapeutic but also the diagnostic and preventive approaches .
Association with Cardiovascular Disease Risk
Ceramide C16:0 and dihydroceramide C22:2 are associated with higher cardiovascular disease risk . This suggests that C20 Dihydroceramide could potentially be used as a biomarker for cardiovascular disease risk.
Role in Type 2 Diabetes
Ceramides C18:0 and C22:0 and dihydroceramides C20:0 and C22:2 are associated with higher type 2 diabetes risk, while ceramide C20:0 and dihydroceramide C26:1 are associated with lower type 2 diabetes risk . This indicates that C20 Dihydroceramide could be involved in the etiology of type 2 diabetes.
Link to Dietary Habits
Research suggests that ceramides may partly mediate the putative adverse effect of high red meat consumption and benefits of coffee consumption on type 2 diabetes risk . This implies that C20 Dihydroceramide could play a critical role in linking genetic predisposition and dietary habits to cardiometabolic disease risk.
Role in Cellular Stress and Apoptosis
C20 Dihydroceramide has been found to elevate cellular stress, autophagy, and early apoptosis . This suggests that it could have potential applications in cancer research and treatment.
作用机制
Target of Action
C20 Dihydroceramide primarily targets cellular membranes and specific effector proteins. Its role extends to regulating diverse processes, including apoptosis, autophagy, inflammation, fatty acid oxidation (FAO), senescence, and endoplasmic reticulum (ER) stress .
Biochemical Pathways
C20 Dihydroceramide is synthesized via the de novo pathway by ceramide synthases (CerSs). These enzymes generate dihydroceramide from dihydrosphingosine and a fatty acid. The compound can also be produced through the salvage pathway, where sphingosine is converted to ceramide. These pathways connect C20 Dihydroceramide to more complex sphingolipids .
Result of Action
C20 Dihydroceramide’s effects are multifaceted. It influences cellular stress responses, autophagy, cell growth, and immune reactions. Elevated levels may lead to early apoptosis .
Action Environment
Environmental factors, such as temperature, pH, and lipid composition, affect C20 Dihydroceramide’s stability and efficacy. These factors play a role in determining its impact on cellular processes.
属性
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]icosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H77NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h36-37,40-41H,3-35H2,1-2H3,(H,39,42)/t36-,37+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAUSWHRQBSECP-PQQNNWGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H77NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415275 | |
| Record name | C20 Dihydroceramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:0/20:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011764 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-Eicosanoylsphinganine | |
CAS RN |
121459-06-1 | |
| Record name | C20 Dihydroceramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






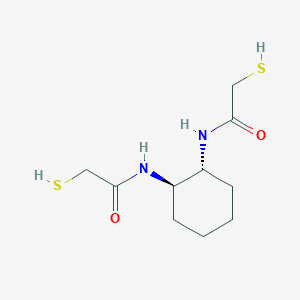



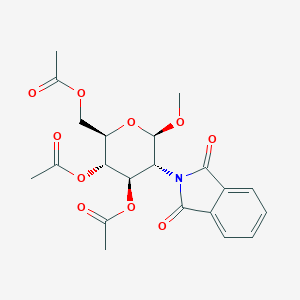
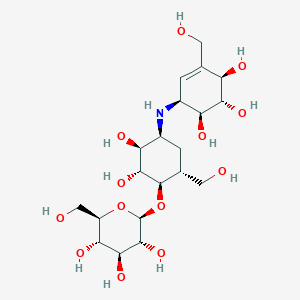
![8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14590.png)
